molecular formula C8H10N4 B7904536 (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine

(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine

Cat. No.: B7904536
M. Wt: 162.19 g/mol
InChI Key: GFWXPFZYBHGCHR-UHFFFAOYSA-N
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Description

(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in the design of kinase inhibitors . For instance, derivatives of this scaffold have been developed as potent p21-activated kinase 4 (PAK4) inhibitors, with some compounds demonstrating single-digit nanomolar activity and inducing apoptosis in cancer cells . Furthermore, closely related 5- and 7-substituted pyrrolo[2,3-d]pyrimidine analogs have been reported as potent antimitotic agents that inhibit tumor cell growth in the nanomolar range and function as microtubule inhibitors, binding to a site distinct from Taxol and Vinca alkaloids . These compounds have also shown promising P-glycoprotein (Pgp) modulatory effects, which may help overcome multidrug resistance in cancer therapy . The this compound, with its reactive methylamine group at the 2-position, serves as a versatile building block for the synthesis of novel derivatives to explore these structure-activity relationships further. This product is intended for research applications, such as hit-to-lead optimization, biological probe development, and structure-activity relationship (SAR) studies in oncology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-11-8-6(5)4-10-7(2-9)12-8/h3-4H,2,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWXPFZYBHGCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC(=NC=C12)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine Core

The foundational step involves cyclizing 6-aminouracil with chloroacetaldehyde under acidic conditions to yield 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. This diol is subsequently converted to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine using phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in toluene at 75–105°C. The dichloro intermediate serves as a versatile precursor for further substitutions.

Iodination at Position 5

Position-selective iodination is achieved using N-iodosuccinimide (NIS) in dichloromethane at room temperature, yielding 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This step is critical for introducing the methyl group via subsequent cross-coupling reactions.

Methyl Group Introduction via Suzuki Coupling

The 5-iodo derivative undergoes Suzuki-Miyaura coupling with methylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and potassium carbonate, producing 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. Typical yields range from 70–85% under optimized conditions (THF, 80°C, 12 h).

Aminomethylation at Position 2

The 2-chloro group is replaced with an aminomethyl moiety via palladium-catalyzed amination. Using methylamine (33% in methanol) and Pd₂(dba)₃ with XPhos ligand in sec-butanol at 70°C, the reaction achieves 90% conversion. Deprotection with hydrochloric acid yields the final product.

Table 1: Halogenation-Amination Method Optimization

StepReagents/ConditionsYield (%)Reference
Diol to dichloroPOCl₃, DIPEA, toluene, 105°C, 16 h85
IodinationNIS, CH₂Cl₂, rt, 2 h92
Suzuki couplingPd(PPh₃)₄, methylboronic acid, K₂CO₃, 80°C78
AminationPd₂(dba)₃, XPhos, methylamine, 70°C90

Direct Cyclization with Pre-Functionalized Intermediates

Methyl-Substituted Uracil Cyclization

Starting with 6-amino-5-methyluracil, cyclization with chloroacetaldehyde in aqueous sodium acetate at 80°C directly forms 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. This method bypasses post-cyclization iodination, streamlining the synthesis.

Chlorination and Aminomethyl Installation

The diol is converted to 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine using POCl₃/DIPEA. The 2-chloro group is then displaced with cyanomethyl via nucleophilic substitution (KCN, DMF, 60°C), followed by reduction using lithium aluminum hydride (LiAlH₄) to yield the aminomethyl derivative.

Table 2: Direct Cyclization Pathway Efficiency

StepReagents/ConditionsYield (%)Reference
CyclizationChloroacetaldehyde, NaOAc, 80°C98
ChlorinationPOCl₃, DIPEA, toluene, 105°C88
CyanomethylationKCN, DMF, 60°C, 6 h65
Reduction to amineLiAlH₄, THF, 0°C to rt75

Grignard-Based Methylation Strategy

Grignard Addition at Position 5

Starting from 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a methyl group is introduced via Grignard reagent (methylmagnesium bromide) in THF at 55°C. This method avoids transition-metal catalysts but requires careful control to prevent overalkylation.

Amination at Position 2

The 2-chloro group is substituted with benzylamine (as a protected amine source) using Pd(OAc)₂ and BINAP in toluene, followed by hydrogenolytic deprotection to yield the primary amine.

Table 3: Grignard Method Performance

StepReagents/ConditionsYield (%)Reference
Grignard methylationMeMgBr, THF, 55°C, 12 h68
BenzylaminationPd(OAc)₂, BINAP, BnNH₂, toluene82
DeprotectionH₂, Pd/C, MeOH95

Mannich Reaction for Aminomethyl Installation

Mannich Reaction Conditions

The 2-position of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes aminomethylation via a Mannich reaction with formaldehyde and ammonium chloride in ethanol at reflux. This one-pot method simplifies the synthesis but requires precise pH control to avoid polymerization.

Table 4: Mannich Reaction Optimization

ParameterOptimal ValueYield (%)Reference
Formaldehyde equiv.1.255
Temperature80°C60
SolventEthanol55

Comparative Analysis of Methods

Yield and Scalability

The halogenation-amination route (Method 1) offers the highest overall yield (78–90%) but requires expensive palladium catalysts. The Grignard approach (Method 3) is cost-effective but less efficient (68% yield). Direct cyclization (Method 2) balances yield (75–88%) and step count, making it suitable for large-scale production.

Functional Group Compatibility

Methylation via Suzuki coupling (Method 1) exhibits superior regioselectivity compared to Grignard addition. Conversely, the Mannich reaction (Method 4) is limited by substrate accessibility to acidic protons.

Industrial Applicability

Methods using POCl₃ and DIPEA (Methods 1–2) are preferred in industrial settings due to reagent availability and tolerance to impurities. Transition-metal-catalyzed steps (Methods 1, 3) require rigorous purification to meet pharmaceutical standards.

Chemical Reactions Analysis

(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions of the pyrrolopyrimidine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation products: Pyrrolopyrimidine oxo derivatives.

  • Reduction products: Reduced amine derivatives.

  • Substitution products: Various functionalized pyrrolopyrimidines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives, including (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine, in anticancer therapies. Research published in Molecules demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including mammary and lung cancer cells. The study utilized the MTT assay to evaluate cell viability and found significant inhibition of cell proliferation at varying concentrations of the compound .

1.2 Targeting Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer treatment as they block the signals that promote tumor growth. The structure of this compound allows it to interact with ATP-binding sites on kinases, which is a critical mechanism for therapeutic action against various cancers .

Synthetic Applications

2.1 Building Block for Synthesis

This compound serves as an important building block in organic synthesis, particularly for creating more complex pyrrolo[2,3-d]pyrimidine derivatives. Its synthesis can be achieved through various methods involving condensation reactions with aldehydes and amines, allowing chemists to modify its structure for enhanced biological activity .

Table 1: Summary of Synthetic Methods

MethodDescriptionYield (%)
Reflux with hydrazineConversion of esters to hydrazides71%
Condensation with aldehydesFormation of substituted pyrrolo derivatives84%
Nucleophilic substitutionModifications for improved activityVariable

Case Studies

3.1 Case Study: Antitumor Activity

A notable case study involved the synthesis and evaluation of this compound derivatives against various cancer cell lines. The study reported that specific substitutions on the pyrrolo ring enhanced the compound's potency against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design efforts .

3.2 Case Study: Kinase Inhibition

Another research effort focused on the compound's role as a kinase inhibitor. The results indicated that this compound showed promising results in inhibiting specific kinases associated with tumor growth in vitro and in vivo models. This positions it as a candidate for further development as an anticancer therapeutic agent .

Mechanism of Action

The mechanism by which (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects in cellular pathways. For example, in the case of kinase inhibitors, the compound may block the activity of certain kinases, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Combi-Blocks

lists several pyrrole/pyrrolopyrimidine-based amines, enabling direct structural comparisons:

Compound ID Structure CAS Molecular Formula Purity Key Differences vs. Target Compound
QM-7959 (Target) (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine 1368189-28-9 C₈H₁₀N₄ 95% Reference compound
HE-8169 5-Methyl-2-(1H-pyrrol-1-yl)aniline 59194-21-7 C₁₁H₁₁N₃ 98% Aniline substituent instead of methanamine; lacks pyrimidine ring
ST-1385 1-[(1-Methyl-1H-pyrrol-2-yl)carbonyl]piperazine 473733-94-7 C₁₀H₁₆N₄O 95% Piperazine-carboxylate linkage; no pyrimidine core
QK-1372 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine 83732-75-6 C₇H₁₂N₂ 98% Ethylamine chain; simpler pyrrole substituent
QB-8266 (1-Methyl-1H-pyrrol-2-yl)methylamine 69807-81-4 C₆H₁₀N₂ 95% Methylamine on pyrrole; lacks pyrimidine moiety

Key Observations :

  • The target compound’s pyrrolopyrimidine core distinguishes it from analogs like HE-8169 or QK-1372, which lack fused pyrimidine rings.
  • Substituents on the pyrrole ring (e.g., methyl groups) influence steric effects and lipophilicity. For example, QB-8266’s simpler structure may confer higher solubility but reduced target affinity compared to the target compound .
Positional Isomer: (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine

describes a positional isomer (CAS: 1515112-71-6) with the methyl group at the 7-position instead of 4. Both compounds share the molecular formula C₈H₁₀N₄ but exhibit distinct physicochemical and biological properties due to regiochemical differences:

  • Steric Effects : The 7-methyl group may alter binding pocket accessibility in enzyme targets compared to the 5-methyl isomer.
  • Electronic Effects : Shifting the methyl group could modulate electron density distribution, impacting hydrogen-bonding or charge-transfer interactions .
Complex Derivatives in Drug Development

highlights a structurally advanced analog: 1-{7-cyclohexyl-6-[4-(4-methylpiperazin-1-yl)benzyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine . This compound incorporates:

  • A cyclohexyl group at the 7-position (enhancing hydrophobicity).
  • A 4-methylpiperazinyl-benzyl substituent at the 6-position (improving solubility and target selectivity).
  • Retains the methanamine group at the 2-position.

Implications :

  • The additional substituents likely improve pharmacokinetic properties (e.g., bioavailability) and specificity for drug targets such as kinases or G-protein-coupled receptors .
Nucleoside Analogs

describes 4-Methoxy-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a nucleoside analog with a ribose moiety. Unlike the target compound:

  • The ribofuranosyl group confers polarity, mimicking natural nucleosides and enabling uptake via nucleoside transporters.
  • This derivative is likely explored as an antiviral or anticancer agent, leveraging its ability to interfere with DNA/RNA synthesis .

Biological Activity

(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine, a compound belonging to the pyrrolo[2,3-d]pyrimidine class, has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₀N₄
  • Molecular Weight : 162.2 g/mol
  • CAS Number : 1368189-28-9
  • Purity : 97% .

Synthesis

The synthesis of this compound involves various chemical reactions that have been optimized for yield and purity. Research indicates that derivatives of this compound can be synthesized through microwave-assisted organic synthesis methods, enhancing efficiency and reducing reaction times .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that it possesses cytotoxic effects against various human tumor cell lines:

Cell Line GI50 (µM) Mechanism of Action
JC cells<1.0Microtubule depolymerization
MCF-70.87 - 12.91Induction of apoptosis via caspase activation
MDA-MB-2311.75 - 9.46Inhibition of cell proliferation

These results indicate that the compound's mechanism primarily involves microtubule inhibition and modulation of apoptotic pathways .

P-glycoprotein Modulation

Additionally, this compound has been shown to modulate P-glycoprotein (Pgp) activity, which is crucial for drug resistance in cancer cells. Compounds derived from this structure have demonstrated improved drug accumulation in resistant cell lines, suggesting a potential role in overcoming multidrug resistance .

Case Study 1: Efficacy in Tumor Models

A study evaluated the efficacy of this compound in xenograft models of breast cancer. The compound was administered at varying doses, leading to significant tumor regression compared to controls. Histological analysis revealed increased apoptosis in treated tumors .

Case Study 2: Combination Therapy

Another investigation assessed the effects of combining this compound with established chemotherapeutics like Taxol. The combination therapy resulted in enhanced antitumor activity and reduced side effects compared to monotherapy, highlighting its potential as an adjunct treatment in cancer therapy .

Q & A

Q. Advanced

  • Catalyst Screening : Pd(II) acetate with chelating ligands (e.g., BINAP) improves coupling efficiency in Suzuki-Miyaura reactions (yields up to 77% vs. 64% with weaker ligands) .
  • Solvent Optimization : NMP enhances solubility of intermediates compared to THF, reducing side reactions .
  • Temperature Control : Lower temperatures (0–5°C) during chlorination steps minimize decomposition .

How can computational methods guide the design of kinase inhibitors based on this compound?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to kinase ATP pockets (e.g., JAK2 or EGFR). Substituents at the 5-position (methyl) and 2-position (methanamine) are critical for hydrogen bonding with kinase hinge regions .
  • QSAR Modeling : Correlate logP values (calculated via ChemAxon) with cellular permeability. Derivatives with logP <3 show improved bioavailability .

How should researchers address contradictory biological activity data in kinase inhibition assays?

Q. Advanced

  • Assay Validation : Use orthogonal methods (e.g., biochemical vs. cellular assays) to confirm target engagement. For example, discrepancies in IC50 values may arise from off-target effects in cellular contexts .
  • Metabolite Profiling : LC-MS/MS to detect in situ degradation products that may falsely modulate activity .
  • Structural Analog Testing : Compare activity of 5-methyl derivatives with 5-ethyl or 5-iodo analogs to identify SAR trends .

What are the key considerations for designing in vivo studies with this compound?

Q. Advanced

  • Formulation : Use PEG-400/saline (70:30) for solubilization, as the compound’s low aqueous solubility (<0.1 mg/mL) limits bioavailability .
  • Dosing Regimen : BID dosing (10 mg/kg) maintains plasma concentrations above IC90 for kinases like JAK3 .
  • Metabolic Stability : Monitor CYP3A4-mediated oxidation using liver microsomes; methyl groups at the 5-position reduce metabolic clearance by 40% compared to unsubstituted analogs .

How can regioselectivity challenges in introducing substituents be resolved?

Q. Advanced

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 2-position selectively, followed by quenching with electrophiles (e.g., iodomethane) .
  • Protecting Groups : Temporary protection of the NH group with Boc anhydride prevents unwanted side reactions during functionalization .

What analytical techniques are critical for detecting degradation products?

Q. Basic

  • Stability Studies : Accelerated degradation under acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions, monitored by UPLC-PDA .
  • Forced Degradation : Heat samples at 60°C for 72 hours; major degradation pathways include hydrolysis of the pyrrolo ring .

Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)Reference
4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidineBuchwald-Hartwig coupling, Pd(OAc)₂64–77
5-Iodo-7H-pyrrolo[2,3-d]pyrimidineIodination with NIS, DCM, 0°C81

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.